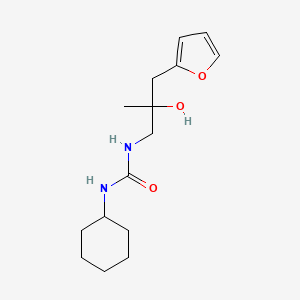
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system and a sulfonamido group attached to a butanoic acid chain. It is primarily used in research and industrial applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.
Sulfonation: The tetrahydronaphthalene is then sulfonated using sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid group is converted to a sulfonamide by reacting with an appropriate amine.
Butanoic Acid Chain Introduction: Finally, the butanoic acid chain is introduced through a coupling reaction, typically using a reagent like butanoyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the sulfonamido group.
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid: This compound lacks the butanoic acid chain and is primarily used in different chemical reactions.
5,6,7,8-Tetrahydronaphthalene-2-amine: This compound has an amine group instead of a sulfonamido group and exhibits different chemical reactivity and applications.
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamido group and is used in different synthetic applications.
Propriétés
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIMCXWRUBWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
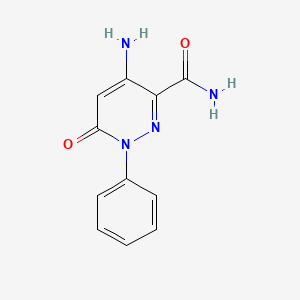
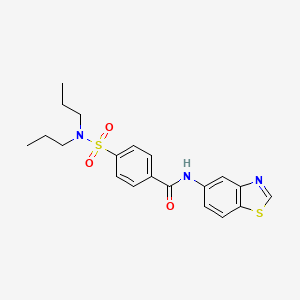
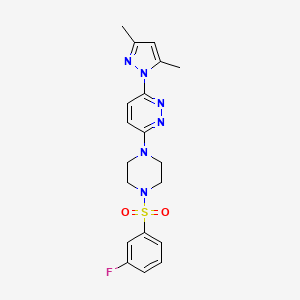
![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)




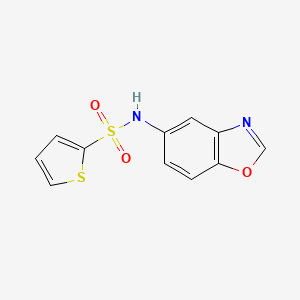

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465999.png)
